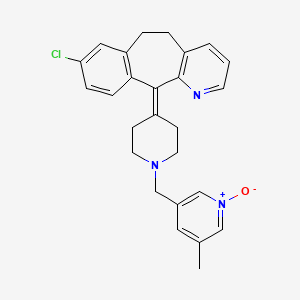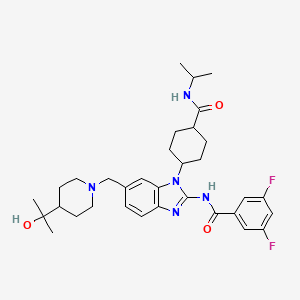![molecular formula C26H33NO4 B13436147 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone is a complex organic compound with the molecular formula C26H33NO4 and a molecular weight of 423.54 g/mol . This compound is known for its unique structural features, including a cyclopropylmethyl group, an epoxy ring, and multiple methoxy groups. It is used in various scientific research applications, particularly in the fields of neurology and pharmacology .
Preparation Methods
The synthesis of 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone involves several steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy ring or other functional groups in the molecule.
Substitution: The methoxy groups and the cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone is unique due to its specific structural features and its combination of functional groups. Similar compounds include other morphinan derivatives, such as buprenorphine hydrochloride and oripavine derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C26H33NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C26H33NO4/c1-15(28)18-13-24-8-9-26(18,30-3)23-25(24)10-11-27(14-16-4-5-16)20(24)12-17-6-7-19(29-2)22(31-23)21(17)25/h6-7,16,18,20,23H,4-5,8-14H2,1-3H3/t18-,20-,23-,24-,25+,26-/m1/s1 |
InChI Key |
LZMUFYYDCOJGDN-ZLKVESQBSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC |
Canonical SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


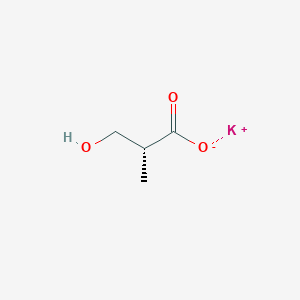

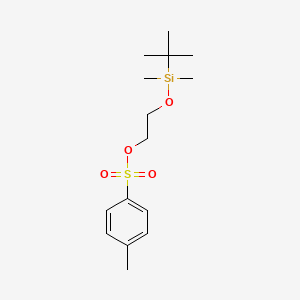

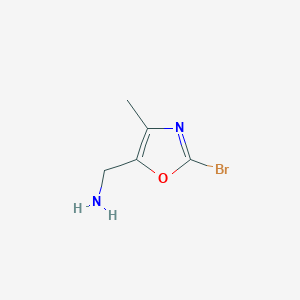

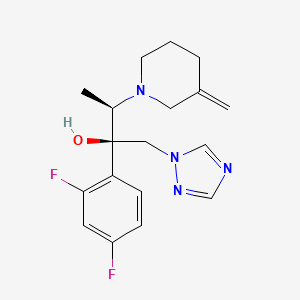

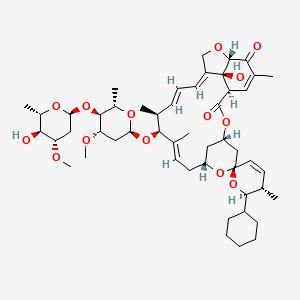
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)


